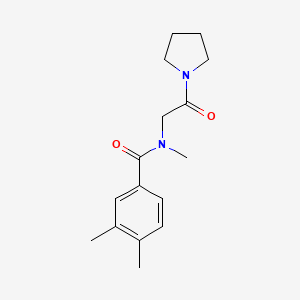
N,3,4-trimethyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,3,4-trimethyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzamide, also known as Tropisetron, is a chemical compound that belongs to the class of serotonin receptor antagonists. It is primarily used as an antiemetic drug to treat nausea and vomiting caused by chemotherapy and radiation therapy. Tropisetron has also been studied for its potential therapeutic effects in various other medical conditions.
Mecanismo De Acción
N,3,4-trimethyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzamide works by blocking the serotonin receptors in the brain and gastrointestinal tract. This results in a reduction in the release of serotonin, which is responsible for causing nausea and vomiting. N,3,4-trimethyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzamide also modulates the release of other neurotransmitters such as dopamine and acetylcholine, which may contribute to its therapeutic effects in other medical conditions.
Biochemical and Physiological Effects:
N,3,4-trimethyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzamide has been found to have a number of biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1 beta and tumor necrosis factor-alpha. N,3,4-trimethyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzamide has also been found to increase the levels of brain-derived neurotrophic factor, which plays a role in the growth and survival of neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N,3,4-trimethyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzamide has a number of advantages and limitations for use in laboratory experiments. Its antiemetic properties make it useful for studying the effects of chemotherapy and radiation therapy on the gastrointestinal tract. N,3,4-trimethyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzamide's ability to modulate the release of neurotransmitters also makes it useful for studying the effects of various drugs on the brain. However, N,3,4-trimethyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzamide's specificity for serotonin receptors may limit its usefulness in studying other neurotransmitter systems.
Direcciones Futuras
There are several potential future directions for research on N,3,4-trimethyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzamide. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's. N,3,4-trimethyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzamide's ability to modulate the release of neurotransmitters may make it useful for treating the cognitive and motor symptoms of these diseases. Another area of interest is its potential use in the treatment of depression. N,3,4-trimethyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzamide's ability to increase the levels of brain-derived neurotrophic factor may make it useful for promoting the growth and survival of neurons in the brain. Overall, N,3,4-trimethyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzamide has a number of potential therapeutic applications that warrant further investigation.
Métodos De Síntesis
The synthesis of N,3,4-trimethyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzamide involves the reaction of 2-aminobenzamide with 2-pyrrolidone in the presence of a reducing agent such as sodium borohydride. The resulting product is then treated with trimethyl orthoformate and trifluoroacetic acid to yield N,3,4-trimethyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzamide.
Aplicaciones Científicas De Investigación
N,3,4-trimethyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzamide has been extensively studied for its potential therapeutic effects in various medical conditions. It has been found to have anti-inflammatory, antitumor, and neuroprotective properties. N,3,4-trimethyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzamide has also been studied for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and depression.
Propiedades
IUPAC Name |
N,3,4-trimethyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-12-6-7-14(10-13(12)2)16(20)17(3)11-15(19)18-8-4-5-9-18/h6-7,10H,4-5,8-9,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRVYUHGPWXZRPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N(C)CC(=O)N2CCCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,3,4-trimethyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3,5-dimethyl-1-(4-methylphenyl)pyrazol-4-yl]cyclopropanecarboxamide](/img/structure/B7472898.png)
![2,3-Dihydroindol-1-yl-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)methanone](/img/structure/B7472911.png)
![3-(4-Cyanophenyl)-1-[(4-fluorophenyl)methyl]-1-methylurea](/img/structure/B7472916.png)

![N-[(2-fluorophenyl)methyl]-2-hydroxy-N-methylbenzamide](/img/structure/B7472921.png)

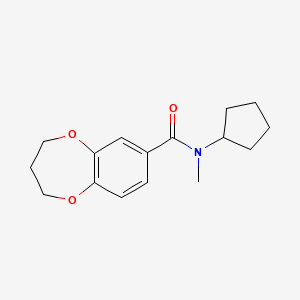
![[5-Methyl-1-(4-methylphenyl)pyrazol-4-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7472947.png)
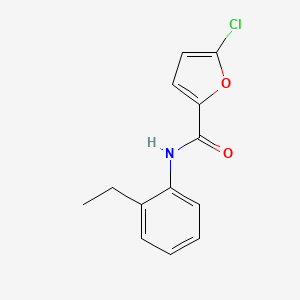
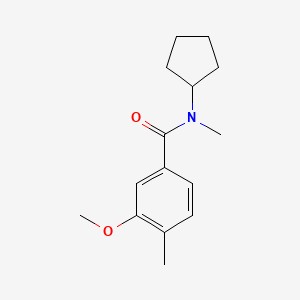
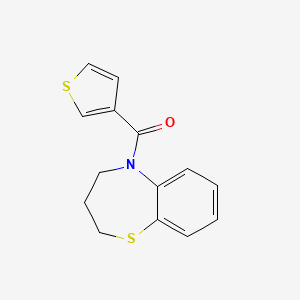

![3-[(4-Methoxyphenyl)methyl]-1-methylpyrimidine-2,4-dione](/img/structure/B7472994.png)
![2-[acetyl(methyl)amino]-N-(4-bromo-2-methylphenyl)acetamide](/img/structure/B7473013.png)